1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features an azepane ring and an indole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Ethane-1,2-dione Linkage: This step may involve the use of diketone precursors and appropriate coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure but without the methyl group on the indole ring.
1-(piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is unique due to the combination of the azepane ring and the methyl-substituted indole moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(13-8-4-5-9-14(13)18-12)16(20)17(21)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAQXLFLJTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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